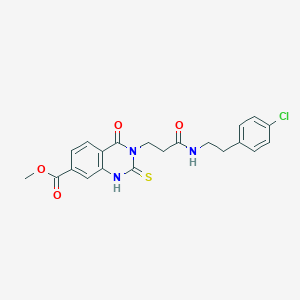
3-(3-((4-氯苯乙基)氨基)-3-氧代丙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate" is a complex organic molecule that appears to be related to the family of tetrahydroquinoline derivatives. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be approached through various strategies. One method involves the cyclocondensation of mono(triphenyl)phosphonium salt derived from 1,2-bis(bromomethyl)benzene with N-alkoxycarbonyloxamates, followed by cyclopropanation with dimethylsulfoxonium methylide to yield 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . Another convergent route starts from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate, which is cleaved to produce protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate . Additionally, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates can be synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been elucidated using techniques such as X-ray structural analysis. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established through this method . Detailed 2D DQF-COSY and 2D NOESY NMR analyses have also been performed to study the rotational isomerism of these bicyclic amino acid derivatives .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in peptide synthesis. The synthesis process often involves protection and deprotection steps to manipulate functional groups without altering the core structure. For example, different O- and N-protection protocols were developed to afford access to a range of new derivatives . The direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with amino acid ester hydrochloride in the presence of triethylamine has been used to develop a series of quinoline amino acid esters .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate" are not detailed in the provided papers, the properties of related tetrahydroquinoline derivatives can be inferred. These compounds typically exhibit solid-state properties and can be characterized by their melting points, solubility, and stability under various conditions. The chemical properties include reactivity towards nucleophiles and electrophiles, acidity or basicity of functional groups, and the ability to form salts and derivatives for further reactions .
科学研究应用
合成和潜在的生物应用
抗菌和抗真菌剂:研究表明,与指定化学结构相似的化合物,特别是喹唑啉和四氢喹啉家族中的化合物,已被合成并测试了其抗菌和抗真菌活性。例如,Desai 等人(2007 年)探索了合成具有针对包括大肠杆菌和金黄色葡萄球菌在内的多种病原体的抗菌剂潜力的新型喹唑啉,展示了这些化合物在解决细菌和真菌感染方面的广泛适用性 Desai, Shihora, & Moradia, 2007.
受限 ACC 衍生物的合成:另一项研究重点关注 1,2,7,7a-四氢-1aH-环丙[b]喹啉-1a-羧酸衍生物的合成,展示了一个独特的环丙烷化过程。这些衍生物被认为是双重受限 1-氨基环丙烷-1-羧酸系统,这可能对药学中开发具有改进药代动力学性质的新药产生重大影响 Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002.
肌肉松弛活性:Gündüz 等人(2008 年)研究了与指定化合物在结构上相关的六氢喹啉衍生物的肌肉松弛活性。这些研究表明有可能开发新的治疗剂来调节平滑肌活性,这可能有利于治疗高血压或哮喘等疾病 Gündüz, Oztürk, Vural, Şimşek, Sarıoǧlu, & Şafak, 2008.
抗炎和镇痛剂:新型 4(3H)-喹唑啉酮衍生物的合成也因其抗炎和镇痛特性而受到探索。这项研究表明了这些化合物在控制疼痛和炎症中的潜在治疗应用,表明了进一步开发新药的有希望的领域 Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012.
属性
IUPAC Name |
methyl 3-[3-[2-(4-chlorophenyl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-20(28)14-4-7-16-17(12-14)24-21(30)25(19(16)27)11-9-18(26)23-10-8-13-2-5-15(22)6-3-13/h2-7,12H,8-11H2,1H3,(H,23,26)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUVGBMEDHRSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

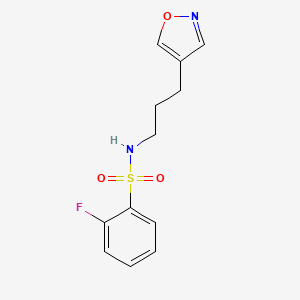
![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)
![ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011121.png)
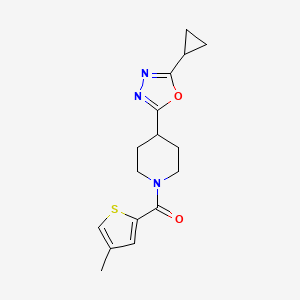
![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)

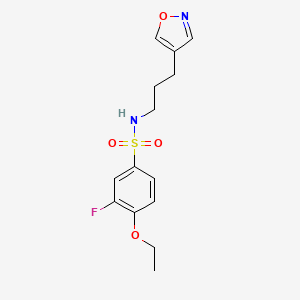
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)
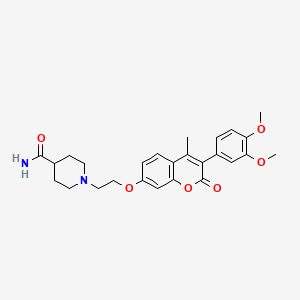
![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)
![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)